3-(5-methyl-2-propan-2-ylphenoxy)-N,N-bis(prop-2-enyl)propan-1-amine;oxalic acid
Overview
Description
3-(5-methyl-2-propan-2-ylphenoxy)-N,N-bis(prop-2-enyl)propan-1-amine;oxalic acid is a useful research compound. Its molecular formula is C21H31NO5 and its molecular weight is 377.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-allyl-N-[3-(2-isopropyl-5-methylphenoxy)propyl]-2-propen-1-amine oxalate is 377.22022309 g/mol and the complexity rating of the compound is 362. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Nickel-Catalyzed Allyl-Transfer Reactions
Research on the reaction of allylic compounds in the presence of nickel catalysts has shown that 2,7-Octadienyl isopropyl ether is converted into 2-methylenevinylcyclopentane in moderate yield. This process, involving π-allyl intermediates, demonstrates the utility of allylic substitution reactions in synthesizing complex organic structures, potentially including derivatives of N-allyl-N-[3-(2-isopropyl-5-methylphenoxy)propyl]-2-propen-1-amine oxalate (Furukawa et al., 1973).
Antitumor Properties of Short-Chain N6-Substituted Adenosine Analogues
The synthesis and biological activity of N6-substituted adenosine analogues, including N6-allyl and N6-isopropyl derivatives, have been studied for their antitumor properties. These compounds showed significant activity in in vitro and in vivo tumor cell systems, highlighting the potential of modifying allylic and isopropyl groups for therapeutic applications (Fleysher et al., 1980).
Palladium-Catalyzed Exchange of Allylic Groups
The study on the intermolecular exchange of allylic groups with active hydrogen compounds, such as amines, in the presence of palladium catalysts, underscores the versatility of allylic compounds in organic synthesis. This reaction pathway can be applied to the synthesis of allyl-substituted amines, potentially including N-allyl-N-[3-(2-isopropyl-5-methylphenoxy)propyl]-2-propen-1-amine oxalate derivatives (Takahashi et al., 1972).
Synthesis and Characterization of Novel Thermosets
Benzoxazine monomers containing allyl groups have been synthesized and characterized, demonstrating the utility of allylic substitutions in developing high-performance thermosets with excellent thermal stability. This research indicates the potential of using allyl-functionalized compounds for advanced material applications (Agag & Takeichi, 2003).
Double Bond Migration in N-Allylic Systems
A comprehensive review of literature on the isomerization of N-allyl compounds, including amines, catalyzed by transition metal complexes, has been provided. This study highlights the synthetic versatility of N-allyl compounds in organic chemistry, which can be applied to the development of new synthetic routes for N-allyl-N-[3-(2-isopropyl-5-methylphenoxy)propyl]-2-propen-1-amine oxalate (Krompiec et al., 2008).
Properties
IUPAC Name |
3-(5-methyl-2-propan-2-ylphenoxy)-N,N-bis(prop-2-enyl)propan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO.C2H2O4/c1-6-11-20(12-7-2)13-8-14-21-19-15-17(5)9-10-18(19)16(3)4;3-1(4)2(5)6/h6-7,9-10,15-16H,1-2,8,11-14H2,3-5H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHOUHKJVDFZNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCCN(CC=C)CC=C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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